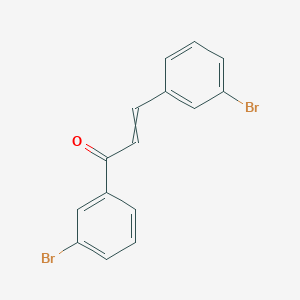![molecular formula C13H22OSi B14346373 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one CAS No. 91633-63-5](/img/structure/B14346373.png)
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a trimethylsilyl group on a cyclopropylmethylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one typically involves the reaction of cyclohexanone with a trimethylsilyl-substituted cyclopropylmethylidene reagent. The reaction conditions often include the use of a strong base to deprotonate the cyclohexanone, followed by the addition of the trimethylsilyl reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopropylmethylidene moiety can participate in ring-opening reactions, leading to the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-[1-(Trimethylsilyl)cyclopropyl]-2-cyclohexen-1-one
- 2-[Methoxy[1-(Trimethylsilyl)cyclopropyl]methyl]cyclohexanone
- 2-[1-(Trimethylsilyl)cyclopropyl]cyclopentanone
Uniqueness
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring with a trimethylsilyl-substituted cyclopropylmethylidene group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .
Propiedades
Número CAS |
91633-63-5 |
|---|---|
Fórmula molecular |
C13H22OSi |
Peso molecular |
222.40 g/mol |
Nombre IUPAC |
2-[(1-trimethylsilylcyclopropyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)13(8-9-13)10-11-6-4-5-7-12(11)14/h10H,4-9H2,1-3H3 |
Clave InChI |
GGFKAIGAJGBDEP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CC1)C=C2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)







![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)

